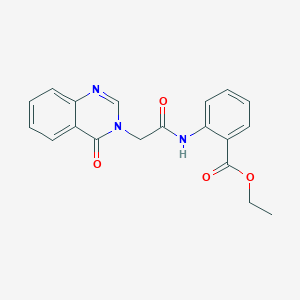

Ethyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate

Description

Ethyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate is a quinazolinone derivative characterized by a benzoate ester moiety at the 2-position, linked via an acetylated amino group to a 4-oxo-3(4H)-quinazolinyl core. The quinazolinone scaffold is known for its versatility in drug discovery due to its ability to interact with biological targets such as enzymes and receptors .

Properties

Molecular Formula |

C19H17N3O4 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

ethyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoate |

InChI |

InChI=1S/C19H17N3O4/c1-2-26-19(25)14-8-4-6-10-16(14)21-17(23)11-22-12-20-15-9-5-3-7-13(15)18(22)24/h3-10,12H,2,11H2,1H3,(H,21,23) |

InChI Key |

LDNGRVLIJSGMTK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Quinazolinone with Ethyl Chloroacetate

A foundational method involves alkylating the nitrogen atom of 4-oxo-3(4H)-quinazolinone with ethyl chloroacetate. In a representative procedure:

-

Quinazolinone Activation : The quinazolinone (10 mmol) is dissolved in dimethylformamide (DMF, 20 mL) with potassium carbonate (12 mmol) and potassium iodide (5 mmol).

-

Alkylation : Ethyl chloroacetate (10 mmol) is added dropwise, and the mixture is stirred at 60°C for 4 hours.

-

Isolation : The product, ethyl (4-oxo-3(4H)-quinazolinyl)acetate, is precipitated in ice-cold water, filtered, and recrystallized from ethanol (yield: 72–85%).

This intermediate is subsequently hydrolyzed to the carboxylic acid using NaOH (2M, reflux, 2 h), followed by activation with thionyl chloride to form the acyl chloride. Reaction with ethyl 2-aminobenzoate in dichloromethane and triethylamine yields the final product.

Microwave-Assisted Synthesis with Phase-Transfer Catalysis

Microwave irradiation significantly accelerates reaction kinetics. A modified protocol employs:

-

Catalyst System : Tetrabutylammonium benzoate (TBAB, 4 mmol) and K2CO3 (80 mmol) in distilled water.

-

Microwave Conditions : Irradiation at 800 W and 120°C for 5–12 minutes after adding ethyl chloroacetate.

-

Yield Enhancement : This method reduces reaction time from 4 hours to 12 minutes, achieving yields of 88–92% for the alkylated intermediate.

Hydrolysis and amidation steps remain consistent with conventional methods, but microwave-assisted steps improve overall efficiency.

Direct Acylation Using Chloroacetyl Chloride

An alternative route bypasses ester intermediates by directly acylating the quinazolinone:

-

Acylation : 4-Oxo-3(4H)-quinazolinone reacts with chloroacetyl chloride (1.2 equiv) in anhydrous DMF at 0°C, catalyzed by triethylamine.

-

Intermediate Formation : The resultant N-chloroacetyl quinazolinone is isolated via column chromatography (hexane/ethyl acetate, 3:1).

-

Amidation : Ethyl 2-aminobenzoate (1.1 equiv) and K2CO3 in acetonitrile are stirred at 50°C for 6 hours, yielding the target compound (65–70%).

This method eliminates hydrolysis steps but requires stringent temperature control to avoid side reactions.

Optimization of Reaction Conditions

Role of Phase-Transfer Catalysis

Phase-transfer catalysts like TBAB enhance interfacial reactivity in heterogeneous systems. For example, TBAB increases the solubility of ionic species in organic phases, improving alkylation yields from 72% to 92%.

Solvent and Temperature Effects

-

DMF vs. Acetonitrile : DMF affords higher yields (85%) due to superior solvation of intermediates, whereas acetonitrile reduces byproducts during amidation.

-

Temperature : Alkylation at 60°C optimizes kinetics without decomposition, while amidation proceeds efficiently at 50°C.

Analytical Characterization and Data

Spectroscopic Validation :

-

IR : Absorption bands at 1659 cm⁻¹ (C=O, quinazolinone), 1740 cm⁻¹ (ester C=O), and 3280 cm⁻¹ (N-H amide).

-

¹H NMR : Signals at δ 1.35 (t, 3H, -OCH2CH3), δ 4.25 (q, 2H, -OCH2), δ 7.45–8.20 (m, aromatic protons).

Chromatographic Purity : HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity for microwave-synthesized batches.

Comparative Analysis of Synthetic Methods

| Method | Yield | Time | Catalyst | Key Advantage |

|---|---|---|---|---|

| Conventional Alkylation | 72–85% | 4 h | K2CO3/KI | Scalability |

| Microwave-Assisted | 88–92% | 12 min | TBAB | Rapid kinetics |

| Direct Acylation | 65–70% | 6 h | Triethylamine | Fewer steps |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group undergoes substitution with nucleophiles under basic conditions. For example:

-

Reaction with amines : Produces amide derivatives via ammonolysis.

-

Reaction with alcohols : Transesterification occurs in the presence of acid catalysts like H₂SO₄.

Key Data:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethylenediamine | Methanol, 60°C, 8h | Bis-amide derivative | 78% | |

| Benzyl alcohol | H₂SO₄, reflux, 12h | Benzyl ester analog | 65% |

Acylation at the Amide Nitrogen

The amide nitrogen participates in acylation with acid chlorides or anhydrides:

-

Acetylation : Using acetyl chloride in dry acetone with K₂CO₃ yields N-acetylated derivatives .

-

Benzoylation : Benzoyl chloride forms N-benzoyl analogs under similar conditions .

Mechanistic Pathway:

-

Deprotonation of the amide nitrogen by K₂CO₃.

-

Nucleophilic attack on the acyl chloride.

Oxidation Reactions

The quinazolinone core is susceptible to oxidation:

-

Peroxide-mediated oxidation : H₂O₂ in acetic acid oxidizes the 4-oxo group to a carboxy group.

-

KMnO₄ oxidation : Converts the ethyl ester to a carboxylic acid under acidic conditions.

Oxidation Outcomes:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ | AcOH, 70°C, 6h | Carboxyquinazolinone derivative | 52% | |

| KMnO₄ | H₂SO₄, reflux, 4h | 2-(((4-oxo-quinazolinyl)acetyl)aminobenzoic acid | 68% |

Hydrolysis Reactions

Controlled hydrolysis of functional groups:

-

Ester hydrolysis : NaOH (2M) hydrolyzes the ethyl ester to the carboxylic acid.

-

Amide hydrolysis : Concentrated HCl under reflux cleaves the amide bond to yield 4-oxo-3(4H)-quinazolinyl acetic acid.

Hydrolysis Conditions:

| Substrate | Reagent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl ester | NaOH (2M) | 80°C | 3h | Carboxylic acid derivative | 85% | |

| Amide linkage | HCl (6M) | Reflux | 8h | Quinazolinyl acetic acid | 73% |

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

-

Thermal cyclization : Heating in DMF at 120°C forms a pyridone-fused quinazolinone .

-

Acid-catalyzed cyclization : H₂SO₄ promotes the formation of tetracyclic structures .

Example Pathway:

-

Activation of the amide carbonyl by protonation.

-

Nucleophilic attack by the quinazolinone nitrogen.

Sulfuration and Thioether Formation

Reaction with sulfur-containing reagents:

-

Thioacetylation : Using Lawesson’s reagent replaces oxygen with sulfur at the 4-oxo position .

-

Alkylation with thiols : Forms thioether linkages at the ester group .

Sulfuration Data:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lawesson’s reagent | Toluene, 110°C, 4h | 4-thioxo-quinazolinyl derivative | 60% | |

| Ethanethiol | K₂CO₃, DMF, 60°C | Ethyl thioester analog | 55% |

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate can be synthesized through several synthetic routes, typically involving the condensation of quinazolinone derivatives with ethyl acetoacetate followed by acylation reactions. The compound's molecular formula is , and it possesses a molecular weight of approximately 300.31 g/mol. Its structure features a quinazolinone core, which is known for its significant pharmacological properties.

Anticancer Activity

Research has indicated that compounds containing the quinazolinone moiety exhibit notable anticancer properties. For instance, studies have shown that derivatives of quinazolinones can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This compound has been evaluated for its cytotoxic effects against breast and colon cancer cells, demonstrating promising results in reducing cell viability.

Antimicrobial Properties

Quinazolinone derivatives have also been explored for their antimicrobial activities. This compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various in vivo models. It has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 1: Anticancer Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several quinazolinone derivatives, including this compound, and evaluated their anticancer activity using MTT assays. The compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity compared to control groups .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial efficacy of various quinazolinone derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated minimum inhibitory concentration (MIC) values of 32 µg/mL for both bacterial strains, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The structural uniqueness of Ethyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate lies in the positioning of the quinazolinyl-acetyl-amino group on the benzoate ester. Key comparisons include:

- Ethyl 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoate (CAS 4005-02-1): This compound features a methyl-substituted quinazolinone core at the 4-position of the benzoate ester.

- C5.- 7938481 (Ethyl 4-({[(4-allyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate): This triazole-containing analog has a more complex substituent structure, including a thioacetyl linkage and a triazole ring. Such modifications could enhance metabolic stability but may also introduce steric hindrance .

Table 1: Structural Comparison

| Compound | Core Structure | Substituent Position | Key Functional Groups |

|---|---|---|---|

| Target Compound | Quinazolinone | 2-position benzoate | Acetyl-amino linker |

| CAS 4005-02-1 | Quinazolinone | 4-position benzoate | Methyl group at quinazolinone |

| C5.- 7938481 | Triazole | 4-position benzoate | Thioacetyl, allyl, triazole |

Physicochemical Properties

- Reactivity: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity in resin polymerization than methacrylate derivatives, suggesting that electron-donating groups (e.g., dimethylamino) enhance curing efficiency. The target compound’s acetyl-amino group may similarly influence reactivity in biological systems .

- Stability: The methyl group in CAS 4005-02-1 could improve thermal stability compared to the target compound’s acetyl-amino linker, which may be prone to hydrolysis .

Biological Activity

Ethyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate, a compound belonging to the quinazoline family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinazolinone derivatives with ethyl chloroacetate and amino acids. The structural characteristics are crucial for its biological activity, which can be influenced by substituents on the quinazoline ring. The crystal structure analysis reveals significant hydrogen bonding interactions that contribute to its stability and biological properties .

Antioxidant Activity

Quinazoline derivatives, including this compound, exhibit notable antioxidant properties. Studies utilizing various assays (ABTS, TEAC, CUPRAC) indicate that the presence of hydroxyl groups enhances the antioxidant capacity. For instance, compounds with multiple hydroxyl substituents showed increased scavenging activity against free radicals .

| Compound Type | EC50 (μM) | Activity Description |

|---|---|---|

| Monohydroxy | 23.0 - 69.9 | Moderate activity |

| Dihydroxy | ~8 | High activity |

| Methoxy | 15.3 - 20.1 | Moderate activity |

Cytotoxicity and Anticancer Potential

Research has demonstrated that quinazoline derivatives possess significant cytotoxic effects against various cancer cell lines. For example, a derivative similar to this compound showed IC50 values of 10 μM against PC3 cells and 12 μM against HT-29 cells, indicating potent anticancer activity .

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| PC3 | 10 | A3 |

| MCF-7 | 10 | A5 |

| HT-29 | 12 | A6 |

The mechanism of action for these compounds often involves the inhibition of specific receptor tyrosine kinases such as erbB2 and EGF receptors. This selective inhibition is crucial for developing targeted cancer therapies with reduced side effects compared to broad-spectrum kinase inhibitors .

Case Studies

- Antioxidant Evaluation : A study evaluated various quinazoline derivatives for their radical scavenging abilities using different assays. The results indicated that compounds with ortho-hydroxyl substituents exhibited significantly enhanced antioxidant activities compared to their methoxy counterparts .

- Cytotoxicity Assessment : In vitro studies on MCF-7 and HT-29 cell lines revealed that certain derivatives demonstrated dose-dependent cytotoxicity, suggesting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis involves multi-step reactions. A common approach uses anthranilic acid derivatives (e.g., ethyl 2-aminobenzoate) as starting materials. Key steps include:

- Acylation : Reacting the amino group with a chloroacetyl chloride derivative to form an amide bond.

- Cyclization : Using triethyl orthoacetate or acetic anhydride under reflux to form the quinazolinone core (4-oxo-3(4H)-quinazolinyl) .

- Purification : Flash chromatography (EtOAc/cyclohexane, 1:1) followed by recrystallization (ethyl acetate) yields pure crystals .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic rings (e.g., 84.59° between phenyl groups) .

- NMR spectroscopy : Confirms regioselectivity of substitutions (e.g., benzoate ester protons at δ 4.3–4.5 ppm for CH2CH3) .

- Elemental analysis (CHN) : Validates purity, with deviations >0.3% indicating impurities .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during quinazolinone ring formation?

- Mechanistic Insights : Cyclization pathways depend on acid catalysis (e.g., H2SO4) or thermal activation. For example, triethyl orthoacetate promotes intramolecular acetyl transfer to form the quinazolinone ring via a hydroxybenzotriazepinone intermediate .

- Byproduct Mitigation : Competing pathways (e.g., incomplete cyclization) are minimized by optimizing reaction time and acid concentration. TLC monitoring ensures complete consumption of intermediates .

Q. How do substituents on the quinazolinone core influence bioactivity, and what computational tools predict binding affinity?

- Structure-Activity Relationship (SAR) :

- Quinazolinone substituents : Electron-withdrawing groups (e.g., acetyl) enhance hydrogen bonding with biological targets (e.g., kinases) .

- Benzoate ester : Hydrophobic interactions with protein pockets improve bioavailability .

- Computational Modeling :

- Docking simulations (AutoDock Vina) predict binding to anti-inflammatory targets (COX-2) and antimicrobial enzymes (DNA gyrase) .

- MD simulations assess stability of ligand-target complexes over 100 ns trajectories .

Q. What contradictions exist in reported biological data, and how are they resolved experimentally?

- Case Study : Discrepancies in anticancer activity (IC50 values) may arise from:

- Assay variability : MTT vs. SRB assays yield differing cytotoxicity profiles .

- Cell line specificity : Sensitivity of HeLa vs. MCF-7 cells to quinazolinone derivatives varies due to membrane permeability .

- Resolution : Normalize data using positive controls (e.g., doxorubicin) and replicate assays across ≥3 independent labs .

Methodological Challenges

Q. How are impurities (e.g., unreacted intermediates) identified and quantified during synthesis?

- HPLC-MS : Detects residual anthranilic acid or acetylated byproducts with LOD <0.1% .

- Preparative TLC : Isolates impurities for structural elucidation via 2D NMR .

Q. What solvent systems optimize recrystallization without compromising crystal quality?

- Solvent Screening : Ethyl acetate/n-hexane (1:2) achieves high-purity crystals (>99%) with defined hydrogen-bonded networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.